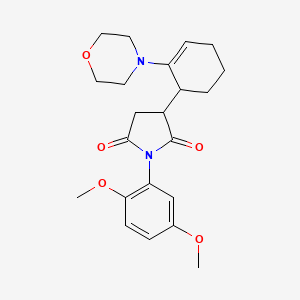

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

Description

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione is a heterocyclic compound featuring an azolidine-2,5-dione core substituted with a 2,5-dimethoxyphenyl group and a morpholine-containing cyclohexene moiety.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-27-15-7-8-20(28-2)19(13-15)24-21(25)14-17(22(24)26)16-5-3-4-6-18(16)23-9-11-29-12-10-23/h6-8,13,16-17H,3-5,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEMMDQFRGTIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, morpholine, and cyclohexanone. The key steps may involve:

Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde with cyclohexanone under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azolidine ring.

Morpholine Addition: Finally, morpholine is introduced to the reaction mixture to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antitumor Activity :

-

Neuroprotective Effects :

- Research has suggested that compounds containing morpholine structures can provide neuroprotective benefits. This is particularly relevant in conditions like Alzheimer’s disease, where neuroinflammation plays a critical role. The ability of this compound to modulate neuroinflammatory pathways could be beneficial in developing treatments for neurodegenerative diseases .

- Antimicrobial Properties :

Biological Mechanisms

The mechanisms through which 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect signaling pathways that regulate apoptosis and cell survival, contributing to its antitumor effects.

- Interaction with Receptors : The morpholine group may facilitate binding to neurotransmitter receptors, enhancing its neuroprotective properties.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The dimethoxyphenyl group increases logP compared to hydroxylated analogs (e.g., chalcone derivatives with dihydroxyphenyl groups in ), enhancing membrane permeability but possibly reducing aqueous solubility .

- Solubility : The morpholine moiety may mitigate solubility limitations common to dione-based compounds, as morpholine’s oxygen atom can engage in hydrogen bonding .

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione is a compound with notable biological activities, particularly in the context of cancer treatment and inflammation modulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by the presence of azolidine and dione functional groups. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₁₉N₃O₄

- IUPAC Name : 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

- Molecular Weight : Approximately 293.34 g/mol

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Research indicates that derivatives similar to this compound exhibit inhibitory effects on IDO, an enzyme involved in the catabolism of tryptophan through the kynurenine pathway. By inhibiting IDO, these compounds can enhance immune responses against tumors and reduce immunosuppression in cancer patients .

2. Anti-Cancer Activity

Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it has been evaluated for its effectiveness against breast cancer (MCF-7) and liver cancer (HepG-2) cells using the MTT assay, where it outperformed standard treatments like doxorubicin .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a dual role in modulating both immune response and inflammation.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.